molecular formula C8H14O2Si B8362361 (2-Trimethylsilyl-4-furyl)methanol

(2-Trimethylsilyl-4-furyl)methanol

Cat. No. B8362361
M. Wt: 170.28 g/mol
InChI Key: GSMUPTHGSLMVML-UHFFFAOYSA-N
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Patent
US05171864

Procedure details

Trimethylsilyl-4-furaldehyde (Compound 10, 1.57 g, 9.35 mmol) was added to a suspension of sodium borohydride (424 mg, 11.2 mmol) in methanol (10 ml) at 0° C. After 45 minutes, most of the methanol was evaporated and the residue taken up in ethyl ether. The ethyl ether extracts were combined, washed (water), dried (magnesium sulfate) and evaporated to dryness to give an oil, which was purified by flash chromotography on silica using 30% ethyl ether/hexane to give the title alcohol as a pale yellow oil.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]1[O:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=1)([CH3:4])[CH3:3].[BH4-].[Na+]>CO>[OH:11][CH2:10][C:8]1[CH:9]=[C:5]([Si:2]([CH3:4])([CH3:3])[CH3:1])[O:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C[Si](C)(C)C=1OC=C(C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=1OC=C(C1)C=O
Name
Quantity
424 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
most of the methanol was evaporated
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromotography on silica using 30% ethyl ether/hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCC=1C=C(OC1)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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